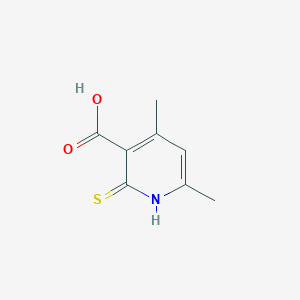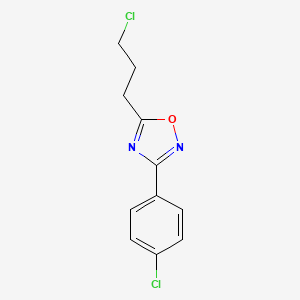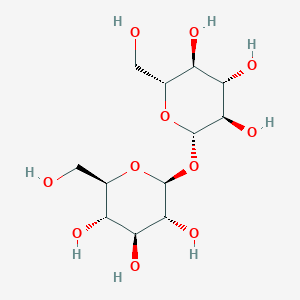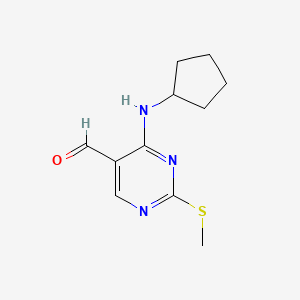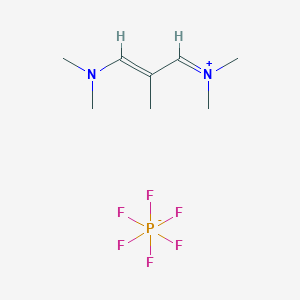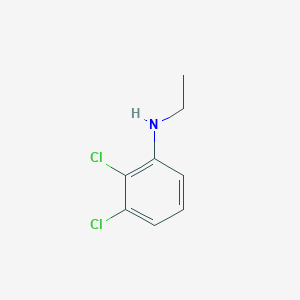
2,3-dichloro-N-ethylaniline
Übersicht
Beschreibung
2,3-dichloro-N-ethylaniline is a useful research compound. Its molecular formula is C8H9Cl2N and its molecular weight is 190.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity in Drug Development
2,3-dichloro-N-ethylaniline and related compounds are used in the synthesis of pharmaceuticals. For instance, laquinimod, a drug in clinical trials for multiple sclerosis, involves a high-yielding aminolysis reaction with N-ethylaniline. The study of its synthesis provides insights into the reactivity and mechanism involving intramolecular proton transfer, which is crucial for the formation of key intermediates in drug synthesis (Jansson et al., 2006).
Charge-Transfer Interactions
Research into the charge-transfer interactions of compounds related to this compound has implications for understanding molecular interactions in various solvents. A study on the interaction between 2,3-dicyano-1,4-naphthoquinone and N-ethylaniline revealed the formation of a charge-transfer complex, providing a basis for understanding molecular behavior in solvents and potential applications in designing new materials and reaction pathways (Magadum et al., 2012).
Environmental and Microbial Degradation
This compound derivatives also play a role in the study of environmental degradation of herbicides. Sphingobium sp. strain MEA3-1 can degrade various alkyl-substituted aniline compounds, showcasing the metabolic pathways involved in the breakdown of such compounds in the environment. This research is crucial for understanding the fate of chemical pollutants and developing bioremediation strategies (Dong et al., 2015).
Molecular Interactions and Spectroscopy
Spectroscopic studies of molecular interactions involving compounds similar to this compound provide insights into the formation of charge-transfer complexes and their spectroscopic characteristics. This research aids in the understanding of the fundamental properties of molecular interactions, which is valuable for the development of new chemical sensors and materials (El-Gogary et al., 2007).
Catalysis and Synthesis
The role of this compound derivatives in catalysis and organic synthesis is significant. For example, the alkylation of aniline, a process crucial for producing dyes, pharmaceuticals, and agrochemicals, involves catalysts that can facilitate the reaction under less harsh conditions. Research in this area contributes to the development of more efficient and environmentally friendly synthetic methods (Narayanan & Deshpande, 2000).
Wirkmechanismus
Mode of Action
Anilines are known to undergo various chemical reactions, including nucleophilic substitution . The presence of the electron-donating ethyl group and the electron-withdrawing chlorine atoms on the aromatic ring may influence its reactivity.
Biochemical Pathways
Anilines can participate in various biochemical processes, including the formation of charge-transfer complexes .
Pharmacokinetics
The physicochemical properties of anilines can influence their pharmacokinetic behavior .
Result of Action
It has been reported that the interaction between 2,3-dicyano-1,4-naphthoquinone (dcnq) and n-ethylaniline results in the formation of a monosubstituted final product .
Action Environment
The action of 2,3-dichloro-N-ethylaniline can be influenced by various environmental factors, including the nature of the solvent. For instance, the charge-transfer interaction between DCNQ and N-ethylaniline was studied in chloroform and dichloromethane .
Biochemische Analyse
Biochemical Properties
2,3-Dichloro-N-ethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates that may further react with cellular components . Additionally, this compound can bind to certain proteins, altering their structure and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as cytochrome P450, leading to the accumulation of unmetabolized substrates . Additionally, it can interact with DNA and RNA, causing changes in gene expression. The compound’s ability to form covalent bonds with biomolecules can result in the modification of proteins and nucleic acids, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models . Additionally, threshold effects have been observed, where a certain dosage level must be reached before any adverse effects become apparent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters and can bind to plasma proteins, affecting its distribution and accumulation in different tissues . The compound’s localization within cells can influence its biological activity and potential toxicity.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm and the nucleus . The compound’s localization can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles. This subcellular distribution can affect its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
2,3-dichloro-N-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHDRDSESRROKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446796 | |
| Record name | 2,3-dichloro-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49850-15-9 | |
| Record name | 2,3-dichloro-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



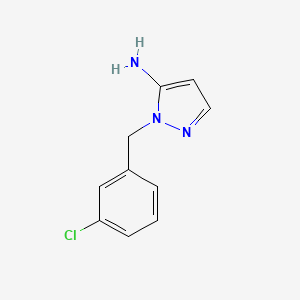
![7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1353429.png)
